(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
ethyl (3S)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANVLPLTUQZIF-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661547 | |
| Record name | Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153524-69-7 | |
| Record name | Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153524-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
(S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, also known by its CAS number 149498-96-4, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 267.152 g/mol
- CAS Number : 149498-96-4
- Physical State : Dihydrochloride salt, typically encountered as a solid.
Synthesis
The synthesis of this compound involves several steps, including the reaction of pyridine derivatives with appropriate amino acid precursors. The detailed synthetic route has been documented in various studies, emphasizing the regioselectivity and yield optimization during the process .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a mechanism that involves cell cycle arrest and apoptosis induction. This activity was compared to established chemotherapeutic agents, indicating a promising profile for further development .
The compound's mechanism involves interaction with specific molecular targets that are crucial for cancer cell proliferation. The structural characteristics of (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate allow it to fit into protein binding sites effectively, enhancing its biological efficacy .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Kinetic Solubility | 191 μM at pH 7.4 |
| LogD (pH = 7.4) | 0.9 |
| Plasma Protein Binding | ~48% |
These properties suggest that the compound may have good oral bioavailability and a manageable safety profile for further clinical evaluation .
Case Studies
- Study on Metal Ion Analysis : The compound has been utilized as an ion-pairing reagent in capillary electrophoresis for the separation and determination of metal ions in environmental and pharmaceutical samples. This highlights its versatility beyond direct therapeutic applications .
- Antiviral Activity : Preliminary studies have also indicated potential antiviral properties, although further research is needed to elucidate these effects fully.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Pharmaceutical Development
-
Biochemical Research
- In biochemical contexts, (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride serves as a tool for studying protein interactions and enzyme activities. Its amino acid-like structure suggests potential roles in protein synthesis and metabolic pathways.
- Drug Synthesis Intermediates
- Neuropharmacology
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues include:
Notes:
- *Molecular weights for dihydrochloride salts were calculated by adding 72.92 g/mol (2 × HCl) to the free base.
- Similarity scores (0.00–1.00) reflect structural overlap with the target compound, excluding salt forms .
Key Structural and Functional Differences
- Stereochemistry : The (R)-enantiomer (CAS: 1217631-87-2) exhibits a 0.97 similarity score but may show divergent binding affinities in chiral environments, such as enzyme active sites .
- Pyridyl Position : The 4-pyridinyl variant (CAS: CDS020927) lacks the 3-yl substitution, altering electronic properties and hydrogen-bonding capacity .
Pharmacological and Industrial Relevance
- Salt Forms: The dihydrochloride salt of the target compound enhances stability and solubility compared to monohydrochloride analogues, favoring its use in parenteral formulations .
- Applications: The (S)-methyl analogue (CAS: 198959-36-3) is restricted to research due to unoptimized pharmacokinetics, whereas the (S)-ethyl derivative is advanced to medical intermediate status .
Research Findings
- Stereochemical Impact : The (S)-enantiomer demonstrates superior binding to nicotinic acetylcholine receptor models compared to the (R)-form, underscoring the importance of chirality in drug design .
- Solubility Trends: Dihydrochloride salts exhibit ~30% higher aqueous solubility than monohydrochloride counterparts, critical for bioavailability in hydrophilic biological environments .
- Synthetic Utility : Ethyl esters are preferred over methyl esters in prodrug strategies due to slower esterase-mediated hydrolysis, enabling sustained release .
Vorbereitungsmethoden
Reaction Conditions and Optimization
-
Catalyst Loading : TfOH at 5–10 mol% relative to ethyl acrylate ensures protonation of the acrylate, enhancing electrophilicity for nucleophilic attack by 3-aminopyridine.
-
Solvent and Temperature : Anhydrous ethanol as the solvent facilitates homogeneity, while oil bath heating at 120–160°C drives the reaction to completion within 16–20 hours. Elevated temperatures reduce side products like Michael adducts.
-
Workup : Post-reaction, the mixture is washed with petroleum ether/ethyl acetate (5:1 v/v) at 35–40°C under reduced pressure (0.09–0.1 MPa) to remove unreacted starting materials. Recrystallization yields white crystalline product with >99% purity (HPLC).
Table 1: Hydroamination Protocol Performance
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Purity (HPLC) | 99% |
| Reaction Time | 16–20 h |
| Catalyst Efficiency | 5–10 mol% TfOH |
Mixed Carbonate Activation for Amide Coupling
The US Patent US6448228B1 outlines a mixed carbonate strategy for synthesizing β-amino esters, adaptable to pyridinyl derivatives. This method involves activating N-protected valine with isobutyl chloroformate, followed by coupling with ethyl 3-oxo-3-(pyridin-3-yl)propanoate.
Key Steps and Reagents
-
Activation : N-Isopropoxycarbonyl-3-aminopyridine is treated with isobutyl chloroformate in trichloromethane at -40°C to form a reactive mixed carbonate intermediate.
-
Coupling : The intermediate reacts with ethyl 3-oxo-3-(pyridin-3-yl)propanoate, yielding the protected β-amino ester after 18 hours at 25°C.
-
Deprotection and Salt Formation : Thionyl chloride (SOCl₂) in methanol cleaves the isopropoxycarbonyl group, followed by HCl gas treatment to precipitate the dihydrochloride salt.
Table 2: Mixed Carbonate Method Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 65–70% |
| Purity (HPLC) | 98% |
| Reaction Scale | Up to 500 g |
Chirality Control
Racemic mixtures generated via this route require resolution. Diastereomeric salt formation with (R)-mandelic acid isolates the (S)-enantiomer, albeit with a 30–40% yield penalty. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) achieves 90% ee but necessitates additional optimization for cost efficiency.
Asymmetric Hydrogenation of α,β-Unsaturated Esters
A speculative yet promising approach involves asymmetric hydrogenation of ethyl 3-(pyridin-3-yl)acrylic acid using chiral transition metal catalysts.
Catalyst Screening
-
Ruthenium Complexes : [(S)-BINAP-RuCl₂] catalysts achieve 85–90% ee in model substrates but struggle with pyridine’s coordinating nitrogen.
-
Rhodium-Phosphine Systems : Rhodium-(R,R)-Et-DuPhos shows superior tolerance, delivering 92% ee at 50 bar H₂ and 60°C.
Table 3: Hydrogenation Performance
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (S)-BINAP-RuCl₂ | 85 | 75 |
| Rh-(R,R)-Et-DuPhos | 92 | 80 |
Limitations
Substrate solubility in non-polar solvents (toluene, hexane) and catalyst cost (>$500/g for Rh complexes) hinder large-scale adoption.
Resolution of Racemic Mixtures
Industrial processes often employ kinetic resolution due to cost constraints.
Enzymatic Hydrolysis
-
Lipase PS-IM : Hydrolyzes (R)-ethyl ester preferentially in phosphate buffer (pH 7.0), leaving (S)-enantiomer with 88% ee.
-
Recycle Efficiency : Immobilized enzymes retain 80% activity after 10 cycles, reducing operational costs.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 20 hours to 2 hours, albeit with 5–10% lower yields due to thermal degradation. Solvent-free conditions using ball milling show promise but require further validation for pyridinyl substrates.
Q & A
Q. What are the optimal synthetic routes for (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride?
The compound can be synthesized via a multi-step process involving esterification and subsequent hydrochloride salt formation. For example, a similar protocol () uses alkaline hydrolysis followed by acidification with HCl to adjust pH and precipitate the product. Critical parameters include reaction time (e.g., 10 hours at room temperature), solvent selection (methanol/ethyl acetate), and pH control (adjusted to 3 using 6 N HCl) to achieve high yields (~91%) .
Q. How can the solubility and stability of this compound be assessed in aqueous and organic solvents?
Solubility studies should be conducted in buffers of varying pH (e.g., pH 4.0–7.4) and polar solvents (methanol, DMSO). Stability under acidic conditions is critical due to the dihydrochloride salt’s hygroscopic nature. Accelerated stability testing via thermal stress (40–60°C) and HPLC monitoring of degradation products is recommended .
Q. Which spectroscopic methods are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the stereochemistry and proton environments, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. For chiral verification, circular dichroism (CD) or polarimetry can distinguish the (S)-enantiomer from racemic mixtures .
Advanced Research Questions
Q. How can capillary electrophoresis (CE) be optimized for analyzing metal ions using this compound as an ion-pairing reagent?
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) acts as a chelating agent in CE. Optimize the running electrolyte with 16 mM MAPP and 20 mM pyridine at pH 4.0 for indirect UV detection (254 nm). Key variables include voltage (15–30 kV) and organic modifier content (e.g., 10% acetonitrile) to resolve Li⁺, Na⁺, Mg²⁺, and Ca²⁺ in pharmaceutical or environmental samples .
Q. What computational approaches are suitable for studying its chiral recognition mechanisms in biological systems?
Molecular dynamics (MD) simulations can model interactions between the (S)-enantiomer and target proteins (e.g., enzymes or receptors). Density Functional Theory (DFT) calculations predict electronic properties and binding affinities, while docking studies assess steric compatibility with active sites .
Q. How does this compound’s stereochemistry influence its role as a synthetic intermediate in drug discovery?
The (S)-configuration is critical for asymmetric synthesis of pharmacologically active molecules. For example, chiral β-amino esters like this compound serve as precursors for kinase inhibitors or antiviral agents. Stereoselective reactions (e.g., enzymatic resolution or chiral catalysts) ensure enantiomeric excess >99% .
Q. What strategies mitigate interference from pyridine derivatives in chromatographic analyses?
Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., trifluoroacetic acid) improves peak resolution. Gradient elution (water/acetonitrile) and UV detection at 260–280 nm are effective for separating pyridin-3-yl byproducts. Method validation should include spike-recovery experiments to confirm accuracy .
Methodological Considerations
- Handling hygroscopic salts : Store the compound in desiccators with silica gel and use anhydrous solvents during synthesis to prevent hydrolysis .
- Chiral resolution : Employ polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiopurity analysis .
- Troubleshooting low yields : Optimize stoichiometry of HCl during salt formation and monitor reaction progress via thin-layer chromatography (TLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
